molecular formula C12H10N2O3 B8393740 3-(3-Methyl-4-nitrophenoxy)pyridine

3-(3-Methyl-4-nitrophenoxy)pyridine

Cat. No. B8393740
M. Wt: 230.22 g/mol
InChI Key: HXWLDFKWFGCYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07157488B2

Procedure details

Rinse 35% oil dispersion of KH (12 g, 11 mmol) with 100 mL hexanes twice and dry under vacuum before cooling in an ice bath. Add 100 mL dry DMF then a solution of 3-hydroxypyridine (10 g, 105 mmol) in 100 mL DMF dropwise. Treat with a solution of 5-fluoro-2-nitrotoluene (16.3 g, 105 mmol) in 50 mL DMF to obtain a dark solution. Stir at ambient temperature for 1 hour, pour the mixture into 1 liter of brine and extract twice with 200 mL of EtOAc. Combine the extracts and wash twice with 500 mL brine, dry over MgSO4 and concentrate to 24 g of a dark oil. Purification by chromatography 20% EtOAc in hexanes give the title compound as an oil: ISMS 231 (M+1); C12H10N2O3: calcd: C, 62.61; H, 4.38; N, 12.17; found: C, 62.63; H, 4.58; N, 12.06.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.F[C:9]1[CH:10]=[CH:11][C:12]([N+:16]([O-:18])=[O:17])=[C:13]([CH3:15])[CH:14]=1>CN(C=O)C.[Cl-].[Na+].O>[CH3:15][C:13]1[CH:14]=[C:9]([CH:10]=[CH:11][C:12]=1[N+:16]([O-:18])=[O:17])[O:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=NC=CC1
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)C)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
brine
Quantity
1 L
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir at ambient temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Rinse 35% oil dispersion of KH (12 g, 11 mmol) with 100 mL hexanes twice
CUSTOM
Type
CUSTOM
Details
dry under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
before cooling in an ice bath
ADDITION
Type
ADDITION
Details
Add 100 mL dry DMF
CUSTOM
Type
CUSTOM
Details
to obtain a dark solution
EXTRACTION
Type
EXTRACTION
Details
extract twice with 200 mL of EtOAc
WASH
Type
WASH
Details
wash twice with 500 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate to 24 g of a dark oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography 20% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1C=C(OC=2C=NC=CC2)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.